molecular formula C9H14O4 B554615 trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester CAS No. 15177-67-0

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

Cat. No. B554615
CAS RN: 15177-67-0
M. Wt: 186,21 g/mole
InChI Key: ZQJNPHCQABYENK-UHFFFAOYSA-N
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Description

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a carboxylic acid ester derivative . It is used as an organic reagent .


Synthesis Analysis

The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester involves an isomerization reaction, a monoester hydrolysis reaction, and an acidification and post-treatment .


Molecular Structure Analysis

The molecular formula of trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is C9H14O4 . The IUPAC name is 4-(methoxycarbonyl)cyclohexanecarboxylic acid .


Physical And Chemical Properties Analysis

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is a solid at room temperature .

Scientific Research Applications

Summary of the Application

Trans-1,4-Cyclohexanedicarboxylic acid is used in the synthesis of new coordination polymers with divalent metals .

Methods of Application or Experimental Procedures

The reactions of magnesium nitrate with trans-1,4-cyclohexanedicarboxylic acid in N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) as solvents afford new coordination polymers .

Results or Outcomes

The coordination polymers synthesized have potential applications as sorbents, catalysts, luminophores, and sensors .

2. Modification of Poly(butylene trans-1,4

Summary of the Application

Trans-1,4-Cyclohexanedicarboxylic acid is used in the chemical modification of poly(butylene trans-1,4 .

Methods of Application or Experimental Procedures

The introduction of rigid TCDM moiety along the PBS polymer chain improved PBS thermal stability, increased glass transition temperature, and improved mechanical properties .

Results or Outcomes

The degree of improvement in thermal stability, glass transition temperature, and mechanical properties was more significant for block copolymers .

3. Bio-Based Polyesters for Sustainable Food Packaging

Summary of the Application

Trans-1,4-Cyclohexanedicarboxylic acid is used in the chemical modification of bio-based cycloaliphatic polymers for sustainable food packaging .

Methods of Application or Experimental Procedures

The chemical modification was conducted in the melt by avoiding the use of solvents. The polymers were processed in the form of films by compression molding .

Results or Outcomes

The new and successfully synthesized random copolymers were characterized by molecular (NMR spectroscopy and GPC analysis), thermal (DSC and TGA analyses), diffractometric (wide angle X-ray scattering), mechanical (through tensile tests), and O2 and CO2 barrier point of view together with the parent homopolymer .

4. Building Block for Metal-Organic Frameworks

Summary of the Application

Trans-1,4-Cyclohexanedicarboxylic acid is used as a building block for metal-organic frameworks .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

5. Precursor to Polycarbonates

Summary of the Application

Trans-1,4-Cyclohexanedicarboxylic acid is used as a precursor to polycarbonates .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

6. Organic Reagent

Summary of the Application

Trans-cyclohexane-1,4-dicarboxylic acid monomethyl ester is a carboxylic acid ester derivative, used as organic reagents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Safety And Hazards

Trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester is classified as a warning hazard. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

4-methoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJNPHCQABYENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905945, DTXSID401224382
Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester

CAS RN

1011-85-4, 15177-67-0, 32529-79-6
Record name 1011-85-4
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Record name 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexanedicarboxylic acid, 1-methyl ester, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Monomethyl trans-1,4-Cyclohexanedicarboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(methoxycarbonyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Jin, A Kleinberg, A Cooke, PC Gokhale… - Bioorganic & medicinal …, 2011 - Elsevier
Preclinical and emerging clinical evidence suggests that inhibiting insulin-like growth factor 1 receptor (IGF-1R) signaling may offer a promising therapeutic strategy for the treatment of …
Number of citations: 15 www.sciencedirect.com
JJW Duan, Z Lu, B Jiang, S Stachura… - ACS Medicinal …, 2019 - ACS Publications
A new phenyl (3-phenylpyrrolidin-3-yl)sulfone series of RORγt inverse agonists was discovered utilizing the binding conformation of previously reported bicyclic sulfonamide 1. Through …
Number of citations: 42 pubs.acs.org
S Kandre, PR Bhagat, MMK Reddy, R Dalal… - European Journal of …, 2014 - Elsevier
Diacylglycerol acyltransferase 1 (DGAT1) is known to play an important catalytic role in the final step of triglyceride biosynthesis. High fat diet fed DGAT1 knockout mice were resistant to …
Number of citations: 8 www.sciencedirect.com
JJW Duan, B Jiang, Z Lu, S Stachura… - Bioorganic & Medicinal …, 2020 - Elsevier
In an effort to discover oral inverse agonists of RORγt to treat inflammatory diseases, a new 2,6–difluorobenzyl ether series of cyclopentyl sulfones were found to be surprisingly more …
Number of citations: 3 www.sciencedirect.com
M Baader, T Bretschneider… - British journal of …, 2018 - Wiley Online Library
Background and Purpose Autotaxin (ATX) is a secreted phospholipase which hydrolyses lysophosphatidylcholine to generate lysophosphatidic acid (LPA). The extracellular signalling …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
S Stadler - 2020 - kops.uni-konstanz.de
Ein Dankeschön geht außerdem an meine Freunde, die stets dafür gesorgt haben, dass neben Studium und Promotion auch die Freizeit nicht zu kurz kommt. Danke für eine …
Number of citations: 3 kops.uni-konstanz.de

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